molecular formula C14H26O4Si2 B034474 Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate CAS No. 106450-27-5

Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate

Cat. No. B034474
M. Wt: 314.52 g/mol
InChI Key: IUYIMIRXPQJKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate (BSDC) is a chemical compound that is widely used in scientific research. It is a derivative of cyclohexene and is known for its unique properties that make it an ideal compound for various applications.

Mechanism Of Action

The mechanism of action of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It may also act by modulating the expression of certain genes involved in these processes.

Biochemical And Physiological Effects

Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is also known to be toxic and should be handled with care. In addition, it may react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

There are several future directions for research on Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. One area of interest is the development of new drugs based on the structure of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. Another area of interest is the investigation of the mechanism of action of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate and its effects on various biological processes. In addition, there is a need for further research on the toxicity and safety of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate, particularly in the context of its use as a reagent in lab experiments.

Synthesis Methods

The synthesis of Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate involves the reaction of cyclohexene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The resulting compound is then treated with diethyl oxalate to yield Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with air or moisture.

Scientific Research Applications

Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids and esters. It is also used as a precursor in the synthesis of various drugs and pharmaceuticals. In addition, Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising compound for the development of new drugs.

properties

CAS RN

106450-27-5

Product Name

Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate

Molecular Formula

C14H26O4Si2

Molecular Weight

314.52 g/mol

IUPAC Name

bis(trimethylsilyl) cyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C14H26O4Si2/c1-19(2,3)17-13(15)11-9-7-8-10-12(11)14(16)18-20(4,5)6/h7-8,11-12H,9-10H2,1-6H3

InChI Key

IUYIMIRXPQJKLT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)C1CC=CCC1C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)C1CC=CCC1C(=O)O[Si](C)(C)C

synonyms

Bis(trimethylsilyl) 4-cyclohexene-1,2-dicarboxylate

Origin of Product

United States

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